molecular formula C6H10O6 B8122176 (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

Cat. No.: B8122176
M. Wt: 178.14 g/mol
InChI Key: ZAVYLQGLQYIKKF-UYFOZJQFSA-N
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Description

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal: is a monosaccharide derivative, specifically a ketose form of D-mannose

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal can be synthesized through the oxidation of D-mannose. One common method involves the use of specific oxidizing agents under controlled conditions to convert the hydroxyl group at the C-5 position of D-mannose to a keto group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of microbial fermentation. For instance, certain strains of bacteria such as Gluconobacter oxydans have been optimized to produce this compound through fermentation processes . These methods are designed to maximize yield and efficiency, making the production process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule.

    Reduction: The keto group can be reduced back to a hydroxyl group, converting it back to D-mannose.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed:

    Oxidation: Products may include further oxidized derivatives of this compound.

    Reduction: The primary product is D-mannose.

    Substitution: Various substituted derivatives of this compound, depending on the reagents used.

Scientific Research Applications

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal involves its interaction with specific enzymes and metabolic pathways. For example, it can be converted into other sugar derivatives through enzymatic reactions, influencing various biological processes. The molecular targets include enzymes involved in carbohydrate metabolism, such as isomerases and epimerases .

Comparison with Similar Compounds

    D-mannose: A closely related sugar that differs by having a hydroxyl group instead of a keto group at the C-5 position.

    D-glucose: Another epimer of D-mannose, differing at the C-2 position.

    D-fructose: A ketohexose similar to (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal but with the keto group at the C-2 position.

Uniqueness: this compound is unique due to its specific keto group at the C-5 position, which imparts distinct chemical properties and reactivity compared to its epimers and other related sugars .

Properties

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYLQGLQYIKKF-UYFOZJQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@@H](C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Reactant of Route 2
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Reactant of Route 3
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Reactant of Route 4
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Reactant of Route 5
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Reactant of Route 6
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

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